3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is used to introduce the aryl groups into the pyrazolo[1,5-a]pyrimidine core . This reaction is carried out under microwave-assisted conditions to enhance efficiency and yield . The reaction conditions include the use of palladium catalysts and boronic acids as reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating their activity . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets . The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)
- 3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, including medicinal chemistry and material science .
Properties
Molecular Formula |
C21H16ClF3N4O |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H16ClF3N4O/c1-12-11-17(27-13-7-9-14(30-2)10-8-13)29-20(26-12)18(19(28-29)21(23,24)25)15-5-3-4-6-16(15)22/h3-11,27H,1-2H3 |
InChI Key |
SMTLOGFMNJBPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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